molecular formula C11H6F5N3OS B15284519 6-methyl-3-[(2,3,4,5,6-pentafluorobenzyl)sulfanyl]-1,2,4-triazin-5(4H)-one

6-methyl-3-[(2,3,4,5,6-pentafluorobenzyl)sulfanyl]-1,2,4-triazin-5(4H)-one

Cat. No.: B15284519
M. Wt: 323.24 g/mol
InChI Key: PAVBVWSVWKMMGY-UHFFFAOYSA-N
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Description

6-methyl-3-[(2,3,4,5,6-pentafluorobenzyl)sulfanyl]-1,2,4-triazin-5(4H)-one is a synthetic organic compound characterized by the presence of a triazine ring substituted with a methyl group and a pentafluorobenzyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-[(2,3,4,5,6-pentafluorobenzyl)sulfanyl]-1,2,4-triazin-5(4H)-one typically involves the reaction of 6-methyl-1,2,4-triazin-5(4H)-one with 2,3,4,5,6-pentafluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-[(2,3,4,5,6-pentafluorobenzyl)sulfanyl]-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pentafluorobenzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine derivatives.

    Substitution: Formation of new compounds with different substituents on the triazine ring.

Scientific Research Applications

6-methyl-3-[(2,3,4,5,6-pentafluorobenzyl)sulfanyl]-1,2,4-triazin-5(4H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methyl-3-[(2,3,4,5,6-pentafluorobenzyl)sulfanyl]-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluorobenzyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The triazine ring structure allows for versatile interactions with various biological molecules, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-3-[(2,3,4,5,6-pentafluorobenzyl)sulfanyl]-1,2,4-triazin-5(4H)-one is unique due to its combination of a triazine ring and a pentafluorobenzyl sulfanyl group. This structure imparts distinct chemical properties, such as high stability and reactivity, making it valuable for various research applications.

Properties

Molecular Formula

C11H6F5N3OS

Molecular Weight

323.24 g/mol

IUPAC Name

6-methyl-3-[(2,3,4,5,6-pentafluorophenyl)methylsulfanyl]-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C11H6F5N3OS/c1-3-10(20)17-11(19-18-3)21-2-4-5(12)7(14)9(16)8(15)6(4)13/h2H2,1H3,(H,17,19,20)

InChI Key

PAVBVWSVWKMMGY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(NC1=O)SCC2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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